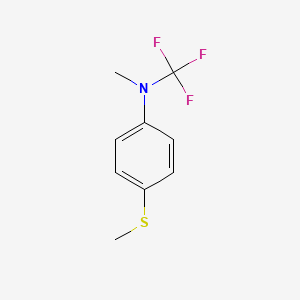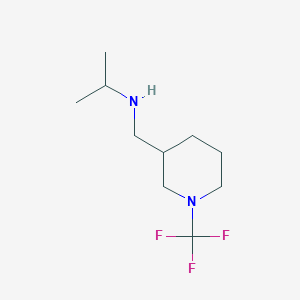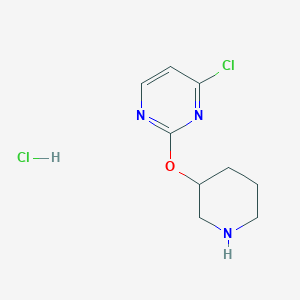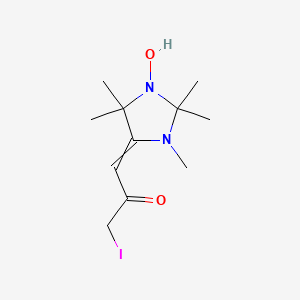
1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone is a synthetic organic compound that belongs to the class of imidazolidinylidene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone typically involves the following steps:
Formation of the Imidazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidine ring.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective alkylation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the imidazolidine ring to form a more saturated compound.
Substitution: Replacement of the iodine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of various functionalized derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or reagent for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone involves its interaction with specific molecular targets and pathways. The hydroxy and iodine groups may play a crucial role in its reactivity and binding to target molecules. Detailed studies are required to elucidate the exact pathways and molecular interactions.
相似化合物的比较
Similar Compounds
- 1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-chloro-acetone
- 1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-bromo-acetone
Uniqueness
1-(1-Hydroxy-2,2,3,5,5-pentamethyl-imidazolidin-4-ylidene)-3-iodo-acetone is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its chloro and bromo analogs. The iodine atom may enhance its ability to participate in specific chemical reactions and interactions.
属性
分子式 |
C11H19IN2O2 |
|---|---|
分子量 |
338.19 g/mol |
IUPAC 名称 |
1-(1-hydroxy-2,2,3,5,5-pentamethylimidazolidin-4-ylidene)-3-iodopropan-2-one |
InChI |
InChI=1S/C11H19IN2O2/c1-10(2)9(6-8(15)7-12)13(5)11(3,4)14(10)16/h6,16H,7H2,1-5H3 |
InChI 键 |
VMCAYXGUOMHWDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=CC(=O)CI)N(C(N1O)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


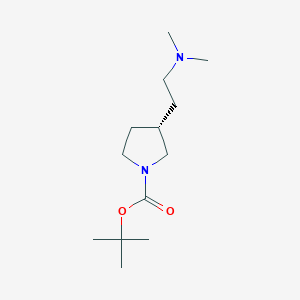
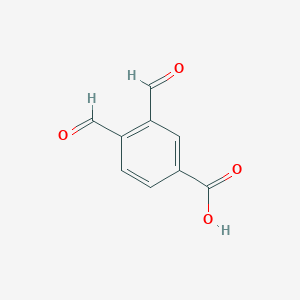
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)
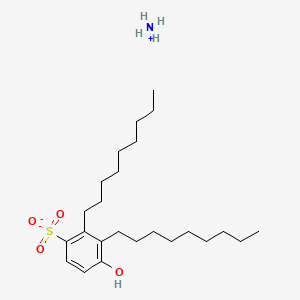

![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
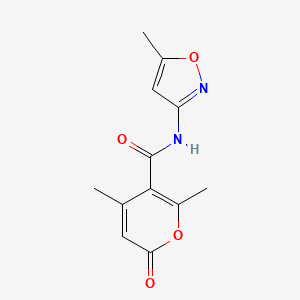
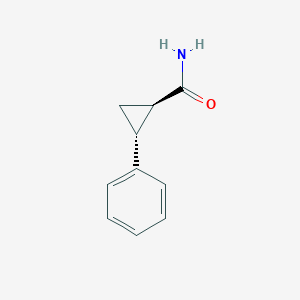

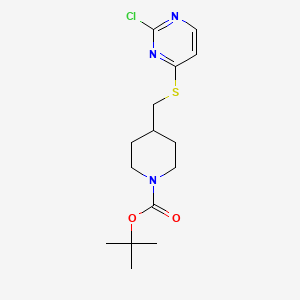
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)
